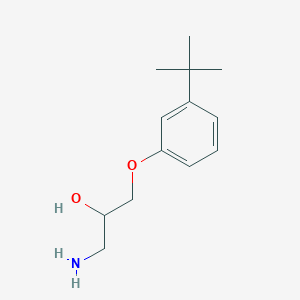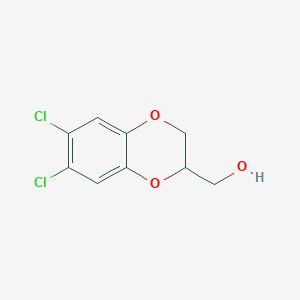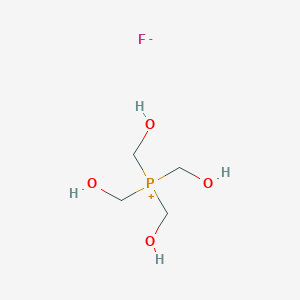
Tetrakis(hydroxymethyl)phosphanium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphanium fluoride is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]F This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium fluoride can be synthesized by treating phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HF} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{F} ]
This reaction typically occurs at room temperature and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous flow process where phosphine gas is bubbled through a solution of formaldehyde and hydrofluoric acid. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting solution is then purified and concentrated to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine and other lower oxidation state phosphorus compounds.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like amines or halides are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine and lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the preparation of biocides and antimicrobial agents.
Industry: It is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry.
Mechanism of Action
The mechanism by which tetrakis(hydroxymethyl)phosphanium fluoride exerts its effects involves the interaction of its phosphonium ion with various molecular targets. The hydroxymethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of the target molecules. This interaction is pH-dependent and is most effective at neutral to slightly basic pH levels.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains a chloride ion instead of fluoride.
Tetrakis(hydroxymethyl)phosphonium sulfate: Contains a sulfate ion and is used in similar applications.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and solubility properties compared to its chloride and sulfate counterparts. This makes it particularly useful in applications where fluoride’s properties are advantageous, such as in certain industrial and medical applications.
Properties
CAS No. |
1428-30-4 |
|---|---|
Molecular Formula |
C4H12FO4P |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;fluoride |
InChI |
InChI=1S/C4H12O4P.FH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChI Key |
HBMCBQUDSYHNOX-UHFFFAOYSA-M |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


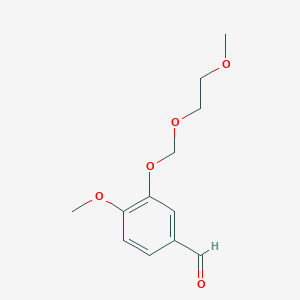
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
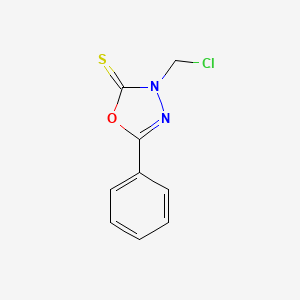
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
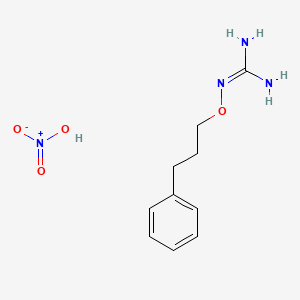
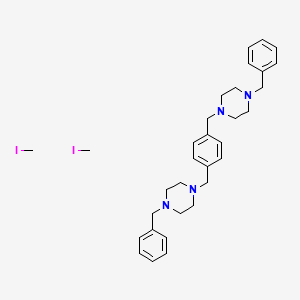
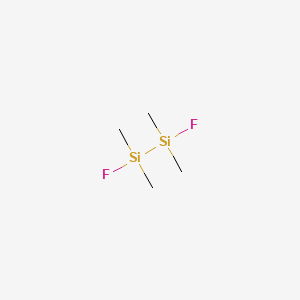
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
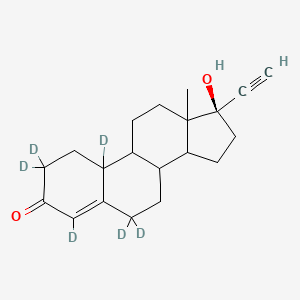

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
